molecular formula C7H15Cl2N3 B13500648 4-(Aminomethyl)piperidine-1-carbonitrile dihydrochloride

4-(Aminomethyl)piperidine-1-carbonitrile dihydrochloride

Katalognummer: B13500648
Molekulargewicht: 212.12 g/mol
InChI-Schlüssel: JYACRLHDUIPJCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Aminomethyl)piperidine-1-carbonitrile dihydrochloride is a chemical compound with the molecular formula C7H14N3·2HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)piperidine-1-carbonitrile dihydrochloride typically involves the reaction of piperidine derivatives with aminomethyl groups. One common method is the reaction of piperidine with formaldehyde and hydrogen cyanide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)piperidine-1-carbonitrile dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include various amides, amines, and substituted piperidine derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-(Aminomethyl)piperidine-1-carbonitrile dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: This compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)piperidine-1-carbonitrile dihydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Aminoethyl)piperidine-4-carbonitrile dihydrochloride
  • Piperidine-4-carbonitrile hydrochloride

Uniqueness

4-(Aminomethyl)piperidine-1-carbonitrile dihydrochloride is unique due to its specific functional groups that allow for a wide range of chemical reactions and interactions. Its versatility makes it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C7H15Cl2N3

Molekulargewicht

212.12 g/mol

IUPAC-Name

4-(aminomethyl)piperidine-1-carbonitrile;dihydrochloride

InChI

InChI=1S/C7H13N3.2ClH/c8-5-7-1-3-10(6-9)4-2-7;;/h7H,1-5,8H2;2*1H

InChI-Schlüssel

JYACRLHDUIPJCH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CN)C#N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.